Methyl 2-(cyclopropanecarbonylamino)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(cyclopropanecarbonylamino)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyclopropane group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopropanecarbonylamino)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, introduction of the cyclopropane group, and subsequent functionalization to introduce the carbamoyl and methyl ester groups. Common reagents used in these reactions include cyclopropanecarbonyl chloride, 2,4-dimethylphenyl isocyanate, and methyl thiophene-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions such as temperature and pressure, and purification techniques to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclopropanecarbonylamino)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Methyl 2-(cyclopropanecarbonylamino)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(cyclopropanecarbonylamino)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-(cyclopropanecarbonylamino)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate include other thiophene derivatives and carbamoyl-containing compounds. Examples include:
- 2-Methoxyphenyl isocyanate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H22N2O4S |
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Molecular Weight |
386.5g/mol |
IUPAC Name |
methyl 2-(cyclopropanecarbonylamino)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H22N2O4S/c1-10-5-8-14(11(2)9-10)21-18(24)16-12(3)15(20(25)26-4)19(27-16)22-17(23)13-6-7-13/h5,8-9,13H,6-7H2,1-4H3,(H,21,24)(H,22,23) |
InChI Key |
XBSCFWVCZDYDKW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3CC3)C(=O)OC)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3CC3)C(=O)OC)C)C |
Origin of Product |
United States |
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